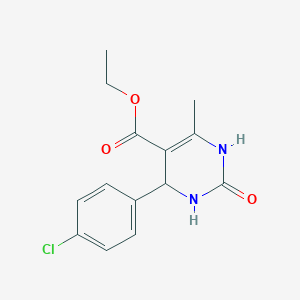

Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Vue d'ensemble

Description

The compound belongs to a class of chemicals known for their potential in various applications due to their unique structural features. These include pyrimidine derivatives, which are of significant interest due to their presence in many bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including condensation and cyclocondensation processes. Specific conditions, such as the use of certain catalysts and solvents, are crucial for achieving desired yields and purity. For instance, microwave-assisted synthesis has been reported to efficiently produce similar tetrahydropyrimidine derivatives, highlighting the importance of innovative techniques in optimizing synthesis routes (Sarkate et al., 2020).

Molecular Structure Analysis

Crystal structure analysis through techniques like X-ray diffraction provides detailed insights into the molecular configuration, bond lengths, angles, and overall three-dimensional arrangement. Such studies reveal the molecular geometry and the presence of intramolecular interactions, which are vital for understanding the compound's reactivity and physical properties (Bharanidharan et al., 2014).

Chemical Reactions and Properties

This compound's chemical reactivity involves interactions with various reagents, leading to products that depend significantly on the reaction conditions, such as temperature, solvent, and the presence of catalysts. Studies have shown diverse reaction pathways, including nucleophilic substitution and ring expansion, influenced by the basicity and nucleophilicity of the reaction media (Fesenko et al., 2010).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystal form, are determined by the molecular structure. For instance, the crystal packing can affect the compound's stability and solubility, which are crucial for its application in material science and pharmaceutical formulations.

Chemical Properties Analysis

The compound's chemical properties, such as acidity, basicity, and reactivity towards various chemical reagents, are essential for its application in synthesis and drug design. Spectroscopic analyses, including IR, NMR, and mass spectrometry, provide detailed information on the molecular structure and functional groups, facilitating the identification and characterization of the compound and its derivatives (Shakila & Saleem, 2018).

Applications De Recherche Scientifique

Chemical Reactions and Pathways

Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits interesting chemical behaviors in reactions involving thiophenolates. Research has shown that it can undergo ring expansion and nucleophilic substitution, influenced by the basicity-nucleophilicity of the reaction media. For instance, it can transform into ethyl 4-methyl-2-oxo-7-phenylthio-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylate or ethyl 6-methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, depending on various factors such as reagent ratio, reaction time, or temperature (Fesenko et al., 2010).

Physicochemical Properties

The study of its density, viscosity, and ultrasonic properties in ethanolic solutions of different concentrations has been conducted. Acoustical parameters like adiabatic compressibility, intermolecular free length, and relaxation time were computed from experimental velocity, viscosity, and density measurements. These studies help in understanding molecular interactions in solutions and solute-solvent interactions (Bajaj & Tekade, 2014).

Pharmaceutical Evaluation

Synthesized derivatives of Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been evaluated for their anticancer activity against human HepG2 liver cell lines, as well as for antifungal and insecticidal activities. Docking studies have also been conducted to measure interactions, demonstrating its potential in pharmaceutical applications (Shafiq et al., 2020).

Crystal Structure Analysis

The crystal structure of related compounds provides insights into molecular conformation and arrangement. For instance, studies on the crystal structure of Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate revealed details about molecular arrangement and intermolecular interactions, which are crucial for understanding the compound's properties and potential applications (Hu Yang, 2009).

Thermodynamic Properties

Research on the thermodynamic properties of derivatives, such as ethyl 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has been conducted. This includes studies on combustion energies, enthalpies of fusion, vaporization, and sublimation. Such studies are important for understanding the stability and reactivity of these compounds (Klachko et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

A study has indicated that a compound with a deactivating group (chlorine) at the 3- or 4-position in the substituted ring of dhpm might be a promising anticancer drug candidate for treating different types of cancers, particularly cancer of the lung .

Propriétés

IUPAC Name |

ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWSCUFVWRZFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345242 | |

| Record name | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

CAS RN |

5948-71-0 | |

| Record name | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5948-71-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the concentration of Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in ethanol affect its acoustical properties?

A1: The study investigated the compound's density (ρ), viscosity (η), and ultrasonic velocity (v) in various concentrations of ethanol solution []. From these measurements, several acoustical parameters were calculated, including adiabatic compressibility, intermolecular free length, relaxation time, free volume, internal pressure, acoustic impedance, surface tension, and attenuation. The research concluded that changes in these acoustical properties are indicative of significant solute-solvent interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.